(R)-(4-benzylmorpholin-2-yl)methanol
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Overview
Description
Synthesis Analysis
The benzomorphan skeleton, to which (R)-(4-benzylmorpholin-2-yl)methanol is related, demonstrates the significant role stereochemistry and modifications at phenolic hydroxyl groups and basic nitrogen play in targeting specific compounds for synthesis of drug candidates for different targets, indicating a versatile structure for synthesis of various compounds (Turnaturi et al., 2018).
Molecular Structure Analysis
Analysis on the catalytic performance of catalysts for methanol carbonylation suggests a deep understanding of molecular interactions and structure-function relationships essential for optimizing chemical synthesis, which can be extrapolated to the study of (R)-(4-benzylmorpholin-2-yl)methanol (Ren, 2023).
Chemical Reactions and Properties
Mechanism studies, such as those on olefin synthesis from methanol and dimethyl ether over zeolite catalysts, offer insights into the reactivity and chemical properties of related compounds. Understanding the mechanisms, including oxonium ylide, carbene, carbocationic pathways, provides a foundation for predicting reactions involving (R)-(4-benzylmorpholin-2-yl)methanol (Khadzhiev et al., 2014).
Physical Properties Analysis
The study of methanol as a liquid hydrogen carrier and its conversion processes, including steam reforming and partial oxidation, highlights the importance of understanding physical properties such as phase behavior, solubility, and thermal stability which are crucial for handling and application of (R)-(4-benzylmorpholin-2-yl)methanol (García et al., 2021).
Chemical Properties Analysis
The comprehensive review on the use of methanol in internal combustion engines, including blending with diesel/biodiesel/ethanol, provides insights into the combustion characteristics and emissions. Such analyses are pertinent to understanding the chemical properties of (R)-(4-benzylmorpholin-2-yl)methanol in various reactions and its potential environmental impact (Pandey, 2022).
Scientific Research Applications
Synthesis in Pharmaceutical Intermediates
A key application of (R)-(4-benzylmorpholin-2-yl)methanol is in the synthesis of pharmaceutical intermediates. For example, it has been utilized in the practical synthesis of Chiral 2-Morpholine, specifically in the production of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate. This compound is a crucial starting material for a phase 2 investigational drug candidate at Eli Lilly and Company. The synthesis involves a resolution of a morpholine amide intermediate and a high-yielding Grignard reaction (Kopach et al., 2009).
Applications in Organic Synthesis
(R)-(4-benzylmorpholin-2-yl)methanol is also significant in organic synthesis. It is involved in the synthesis of imidazole derivatives, which can be converted into carbonyl compounds. This showcases the compound's role as a versatile reagent in organic chemistry, enabling the creation of various chemical structures (Ohta et al., 1987).
Catalysis and Hydrogen Transfer
Another significant application is in catalysis, particularly in hydrogen transfer between alcohols and carbonyl compounds. This application is demonstrated in studies involving ruthenium(II)-catalyzed hydrogen transfer, which indicate the potential of (R)-(4-benzylmorpholin-2-yl)methanol in facilitating asymmetric transformations in chemical reactions (Yamakawa et al., 2000).
Electrocatalytic Oxidation
(R)-(4-benzylmorpholin-2-yl)methanol finds applications in the field of electrocatalysis as well. It is used in the electrochemical oxidation of methanol to formic acid, demonstrating its utility in energy technologies such as Direct Methanol Fuel Cells (DMFC) applications. This is an example of its role in advancing renewable energy technologies (Yaqoob et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R)-4-benzylmorpholin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNIKIMRIXHNFF-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353045 |
Source
|
Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(4-benzylmorpholin-2-yl)methanol | |
CAS RN |
943442-96-4 |
Source
|
Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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